molecular formula C5H10O3 B556070 (R)-2-hydroxy-3-methylbutanoic acid CAS No. 17407-56-6

(R)-2-hydroxy-3-methylbutanoic acid

Cat. No.: B556070
CAS No.: 17407-56-6
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-hydroxy-3-methylbutanoic acid, also known as ®-α-hydroxyisovaleric acid, is a chiral organic compound with the molecular formula C5H10O3. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound is of interest due to its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-hydroxy-3-methylbutanoic acid can be synthesized through several methods. One common approach is the asymmetric synthesis, which involves the use of chiral catalysts to produce the desired enantiomer. Another method is the microbial fermentation process, where specific strains of bacteria or yeast are used to convert substrates into the target compound.

Industrial Production Methods

In industrial settings, ®-2-hydroxy-3-methylbutanoic acid is often produced through biotechnological processes. These processes typically involve the fermentation of glucose or other carbohydrates using genetically modified microorganisms. The fermentation broth is then subjected to purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-methyl-2-oxobutanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 3-methyl-2-oxobutanoic acid

    Reduction: 2-hydroxy-3-methylbutanol

    Substitution: Halogenated derivatives of ®-2-hydroxy-3-methylbutanoic acid

Scientific Research Applications

®-2-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard in chiral chromatography.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is being conducted on its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of ®-2-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other metabolites. The compound may also interact with cellular receptors, influencing various signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: Similar in structure but lacks the methyl group at the third carbon.

    2-Hydroxyisobutyric Acid: Similar but has an additional methyl group at the second carbon.

    3-Hydroxybutanoic Acid: Similar but lacks the methyl group at the third carbon.

Uniqueness

®-2-hydroxy-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-56-6
Record name (-)-2-Hydroxy-3-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisovaleric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOVALERIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-hydroxy-3-methylbutanoic acid
Reactant of Route 2
(R)-2-hydroxy-3-methylbutanoic acid
Reactant of Route 3
(R)-2-hydroxy-3-methylbutanoic acid
Reactant of Route 4
(R)-2-hydroxy-3-methylbutanoic acid
Reactant of Route 5
(R)-2-hydroxy-3-methylbutanoic acid
Reactant of Route 6
(R)-2-hydroxy-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.